An In-depth Technical Guide to N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine: Synthesis, Characterization, and Potential Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine, a novel molecule with significant potential in pharmaceutical and agrochemical research. Due to its unique structural features, combining a dichlorinated phenyl ring and a reactive cyclopropylamine moiety, this compound is a candidate for investigation as an enzyme inhibitor or a modulator of biological pathways. This document details a proposed synthetic route, methods for its characterization, and a discussion of its potential biological activities based on the known properties of its constituent chemical groups. As this is a novel compound, this guide serves as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Compound Identification and Properties
N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine is a secondary amine characterized by a cyclopropyl group and a 1-(2,5-dichlorophenyl)ethyl substituent attached to the nitrogen atom.
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IUPAC Name: N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine
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Molecular Formula: C₁₁H₁₃Cl₂N
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Molecular Weight: 230.13 g/mol
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CAS Number: A specific CAS number for this compound is not currently available in public databases, indicating its novelty.
Predicted Physicochemical Properties
| Property | Value |
| Molecular Weight | 230.13 g/mol |
| Molecular Formula | C₁₁H₁₃Cl₂N |
| XLogP3 | 3.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
Proposed Synthetic Pathway
A robust two-step synthetic pathway is proposed for the synthesis of N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine, commencing with the commercially available starting material, 1,4-dichlorobenzene.
Step 1: Synthesis of 2',5'-Dichloroacetophenone (Intermediate)
The synthesis of the key intermediate, 2',5'-dichloroacetophenone, can be achieved via a Friedel-Crafts acylation of 1,4-dichlorobenzene.
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Reaction: Friedel-Crafts Acylation
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Rationale: This is a classic and efficient method for the formation of aryl ketones. The use of a Lewis acid catalyst, such as aluminum chloride, facilitates the electrophilic substitution of the acetyl group onto the dichlorobenzene ring.
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To a stirred solution of 1,4-dichlorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.2 eq) portion-wise at 0°C.
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Slowly add acetyl chloride (1.1 eq) to the suspension while maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude 2',5'-dichloroacetophenone by vacuum distillation or column chromatography.
Step 2: Synthesis of N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine (Final Product)
The final product can be synthesized through the reductive amination of 2',5'-dichloroacetophenone with cyclopropylamine.
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Reaction: Reductive Amination
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Rationale: This reaction involves the formation of an imine intermediate from the ketone and amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation, minimizing side reactions.
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In a round-bottom flask, dissolve 2',5'-dichloroacetophenone (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
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Add cyclopropylamine (1.2 eq) to the solution, followed by the addition of acetic acid (1.1 eq) to catalyze imine formation.
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Stir the mixture at room temperature for 1-2 hours.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
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Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine.
Visualization of the Synthetic Workflow
Caption: Proposed two-step synthesis of N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine.
Analytical Characterization
The structure and purity of the synthesized N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the dichlorophenyl, ethyl, and cyclopropyl groups and their connectivity.
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Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight and confirm the elemental composition.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Will identify characteristic functional groups, such as the N-H bond in the secondary amine.
Potential Biological Activity and Applications
The structural motifs of N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine suggest several potential biological activities.
The cyclopropylamine moiety is a key component in a variety of bioactive compounds, including monoamine oxidase (MAO) inhibitors used as antidepressants.[1] The high ring strain of the cyclopropyl group contributes to its chemical reactivity and can influence its binding to enzyme active sites.[1]
The dichlorophenyl group is a common substituent in pharmacologically active molecules, often enhancing lipophilicity and influencing metabolic stability and target binding. Dichlorophenyl-containing compounds have shown a wide range of biological activities.[2]
Given these properties, N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine could be investigated for activities such as:
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Enzyme Inhibition: Particularly for enzymes like monoamine oxidase or cytochrome P450s.
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Agrochemical Applications: As a potential herbicide, fungicide, or insecticide.[1]
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Antiproliferative Activity: As a candidate for anticancer drug development.
Hypothetical Mechanism of Action: MAO Inhibition
Caption: Hypothetical inhibition of Monoamine Oxidase (MAO) by the target compound.
Experimental Protocol for Biological Evaluation
To assess the potential of N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine as an MAO inhibitor, an in vitro enzyme inhibition assay can be performed.
Protocol: MAO Inhibition Assay
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Prepare Reagents:
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Recombinant human MAO-A and MAO-B enzymes.
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Substrate (e.g., kynuramine).
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Phosphate buffer (pH 7.4).
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Test compound dissolved in DMSO.
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Assay Procedure:
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In a 96-well plate, add the phosphate buffer, MAO enzyme, and varying concentrations of the test compound.
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Incubate for 15 minutes at 37°C.
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Initiate the reaction by adding the substrate.
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Incubate for 30 minutes at 37°C.
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Stop the reaction by adding a stop solution (e.g., NaOH).
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Measure the fluorescence of the product (4-hydroxyquinoline for kynuramine substrate) at the appropriate excitation and emission wavelengths.
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Data Analysis:
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Calculate the percentage of inhibition for each concentration of the test compound.
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Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Summary and Future Directions
N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine represents a novel chemical entity with potential applications in medicinal chemistry and agrochemical development. This guide provides a feasible synthetic route and a framework for its biological evaluation. Future research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive screening for various biological activities to unlock its full potential.
References
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Asian Journal of Chemistry. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry, 24(12), 5671-5673. Available at: [Link]
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Longdom Publishing. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. Available at: [Link]
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Nie, H., et al. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 33(11), 2412-2416. Available at: [Link]
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FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. Available at: [Link]
